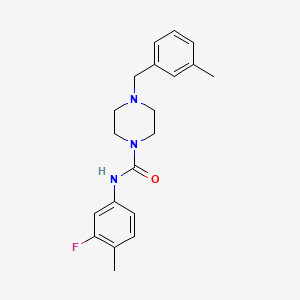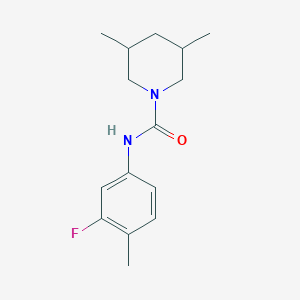![molecular formula C16H14ClF3N2O B4284333 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-phenylethyl)urea](/img/structure/B4284333.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-phenylethyl)urea
説明
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-phenylethyl)urea, commonly known as Linuron, is a selective herbicide that is widely used in agriculture to control weeds. It belongs to the family of urea herbicides and is known for its excellent weed control properties.
作用機序
Linuron inhibits photosynthesis in plants by blocking the electron transport chain in chloroplasts. It binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. This results in the accumulation of reactive oxygen species and the destruction of chloroplasts, leading to the death of the plant.
Biochemical and Physiological Effects:
Linuron has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to aquatic organisms and may cause long-term damage to aquatic ecosystems. Linuron has been shown to affect the growth and development of plants by inhibiting cell division and elongation. It can also affect the nutrient uptake and water balance of plants, leading to reduced growth and yield.
実験室実験の利点と制限
Linuron is a useful tool for studying the mechanism of photosynthesis in plants. It is also used to study the effect of herbicides on plant growth and development. However, Linuron has some limitations in lab experiments. It is not effective against all weed species, and its effectiveness can be affected by environmental factors such as temperature, humidity, and soil type.
将来の方向性
There are several future directions for research on Linuron. One area of research is the development of new formulations of Linuron that are more effective against resistant weed species. Another area of research is the study of the long-term effects of Linuron on soil health and microbial communities. Additionally, there is a need for more research on the environmental fate and transport of Linuron in different ecosystems. Finally, there is a need for more research on the potential health effects of Linuron on humans and animals.
Conclusion:
Linuron is a widely used herbicide that has been extensively studied for its herbicidal properties. It inhibits photosynthesis in plants by blocking the electron transport chain in chloroplasts. Linuron has low toxicity to mammals, birds, and fish, but it can be toxic to aquatic organisms and may cause long-term damage to aquatic ecosystems. Linuron has several advantages and limitations for lab experiments, and there are several future directions for research on this herbicide.
科学的研究の応用
Linuron has been extensively studied for its herbicidal properties. It is used to control a wide range of weeds, including annual and perennial grasses, sedges, and broadleaf weeds. Linuron is commonly used in soybean, potato, carrot, onion, and other vegetable crops. It is also used in non-crop areas such as golf courses, industrial sites, and roadsides.
特性
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O/c17-13-7-6-12(16(18,19)20)10-14(13)22-15(23)21-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOKHQNZBUIPKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4284264.png)
![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4284276.png)





![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-phenylethyl)urea](/img/structure/B4284339.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284343.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284344.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4284349.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,3-diphenylpropyl)urea](/img/structure/B4284355.png)
![4-(3-chlorobenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4284367.png)